N-(6-Benzoyl-1H-benzimidazol-2-yl)carbamic acid
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Overview
Description
N-(6-Benzoyl-1H-benzimidazol-2-yl)carbamic acid is a chemical compound with the molecular formula C15H11N3O3 and a molecular weight of 281.27 g/mol It is characterized by its benzimidazole core structure, which is a common motif in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Benzoyl-1H-benzimidazol-2-yl)carbamic acid typically involves the reaction of 2-aminobenzimidazole with benzoyl chloride under basic conditions to form the benzoyl derivative. This intermediate is then reacted with phosgene or a similar carbonylating agent to introduce the carbamic acid functionality . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(6-Benzoyl-1H-benzimidazol-2-yl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols or amines .
Scientific Research Applications
N-(6-Benzoyl-1H-benzimidazol-2-yl)carbamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s benzimidazole core is known for its biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-Benzoyl-1H-benzimidazol-2-yl)carbamic acid involves its interaction with cellular targets, particularly microtubules. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it effective against cancer cells . Additionally, the compound may interfere with other cellular pathways, contributing to its broad-spectrum biological activity.
Comparison with Similar Compounds
Similar Compounds
Mebendazole: A benzimidazole carbamate used as an anthelmintic agent.
Albendazole: Another benzimidazole derivative with similar anthelmintic properties.
Fenbendazole: A benzimidazole compound used in veterinary medicine.
Uniqueness
N-(6-Benzoyl-1H-benzimidazol-2-yl)carbamic acid is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Unlike other benzimidazole derivatives, this compound has shown potential in targeting microtubules and disrupting cellular processes, making it a promising candidate for further research and development .
Properties
CAS No. |
93673-84-8 |
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Molecular Formula |
C15H11N3O3 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
(6-benzoyl-1H-benzimidazol-2-yl)carbamic acid |
InChI |
InChI=1S/C15H11N3O3/c19-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)17-14(16-11)18-15(20)21/h1-8H,(H,20,21)(H2,16,17,18) |
InChI Key |
PVQOAKGNTMVHHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)O |
Origin of Product |
United States |
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